Sorbitane trioleate

Description

Historical Context and Structural Evolution of Sorbitan (B8754009) Oleate (B1233923) Esters

The development of sorbitan esters as surfactants has a history of several decades, emerging as a significant class of non-ionic surfactants. huanachemical.com The foundational process involves the dehydration of sorbitol, a sugar alcohol, to form a mixture of cyclic ethers known as sorbitan. wikipedia.orgbtsjournals.com This sorbitan mixture is then esterified with fatty acids. taylorandfrancis.com

The synthesis of sorbitane trioleate specifically involves reacting sorbitan with oleic acid. google.com The process typically begins with the acid-catalyzed dehydration of sorbitol to produce anhydro sorbitol, which is a mix of sorbitans and isosorbide (B1672297). wikipedia.orggoogle.com This intermediate is then reacted with oleic acid in the presence of a catalyst to form the final this compound product. google.comgoogle.com The reaction conditions, such as temperature and catalyst type, are controlled to ensure the desired degree of esterification and to produce a product with specific properties like low color and good stability. google.comgoogle.com The evolution of these synthesis methods has focused on improving product quality and reaction efficiency. btsjournals.com

Distinction between this compound and its Polyoxyethylene Derivatives

This compound is structurally distinct from its polyoxyethylene derivatives, most notably Polysorbate 85 (also known as PEG-20 Sorbitan Trioleate). atamanchemicals.comhuanachemical.com The fundamental difference lies in the presence of polyoxyethylene (POE) chains in the polysorbate version.

This compound (Span 85): This molecule consists of a sorbitan core esterified with three oleic acid chains. atamanchemicals.com It is highly hydrophobic (oil-soluble) and possesses a very low Hydrophilic-Lipophilic Balance (HLB) value, typically around 1.8. huanachemical.com This low HLB value makes it ideal for forming stable water-in-oil (W/O) emulsions. nikkolgroup.comwikipedia.org

Polyoxyethylene Sorbitan Trioleate (Polysorbate 85): This derivative is formed by the ethoxylation of this compound. atamanchemicals.comatamanchemicals.com Approximately 20 units of ethylene (B1197577) oxide are added to the sorbitan headgroup, creating long, water-soluble polyoxyethylene chains. atamanchemicals.comatamanchemicals.com This modification drastically increases the molecule's hydrophilicity, resulting in a much higher HLB value of around 11.0. atamanchemicals.comhuanachemical.com Consequently, Polysorbate 85 is soluble or dispersible in water and functions as an oil-in-water (O/W) emulsifier. atamanchemicals.comhuanachemical.com

The addition of the POE chains transforms the surfactant's properties from oil-soluble to water-soluble, thereby altering its applications significantly. huanachemical.comhuanachemical.com

Table 1: Structural and Property Comparison

| Feature | This compound (Span 85) | Polyoxyethylene (20) Sorbitan Trioleate (Polysorbate 85) |

| Synonyms | Span 85, Arlacel 85 chemicalbook.com | Tween 85, PEG-20 Sorbitan Trioleate atamanchemicals.comatamankimya.com |

| Core Structure | Triester of oleic acid and sorbitol-derived hexitol (B1215160) anhydrides atamanchemicals.com | Mixture of oleate esters of sorbitol and its anhydrides, condensed with ~20 moles of ethylene oxide atamanchemicals.com |

| Key Structural Difference | No polyoxyethylene chains | Contains polyoxyethylene (POE) chains atamanchemicals.com |

| HLB Value | 1.8 (Lipophilic) huanachemical.com | 11.0 (Hydrophilic) atamanchemicals.comhuanachemical.com |

| Solubility | Soluble in mineral and vegetable oil; insoluble in water huanachemical.com | Dispersible in water; soluble in ethanol (B145695) and many oils huanachemical.com |

| Primary Emulsion Type | Water-in-Oil (W/O) huanachemical.com | Oil-in-Water (O/W) huanachemical.comatamanchemicals.com |

Academic Significance of this compound as a Nonionic Surfactant

This compound holds considerable academic and research significance due to its distinct physicochemical properties as a nonionic surfactant. Its strongly lipophilic character and low HLB value make it a subject of study and a tool in various scientific fields. atamanchemicals.comchemicalbook.com

Research findings highlight its effectiveness as a coupling agent and co-emulsifier, particularly for mineral oil-based systems. atamanchemicals.comchemicalbook.com In pharmaceutical sciences, it is investigated for its role in creating stable water-in-oil emulsions for drug delivery systems. huanachemical.com It has been used in the formulation of nanoparticles and niosomes, which are vesicular systems with potential for encapsulating and delivering active compounds. taylorandfrancis.comnih.gov Studies have examined its use as a dispersant for preparing aqueous suspensions of fat-soluble substances. huanachemical.com

In materials science and polymer chemistry, this compound has been employed as an emulsifier in polymerization processes. taylorandfrancis.com Furthermore, its interfacial properties are a subject of research, particularly how it behaves in combination with other surfactants to achieve specific emulsion stabilities and characteristics. dovepress.comnih.gov The tendency for emulsions stabilized solely by this compound to break under stress, such as centrifugation, is a key research finding, indicating its limitations in applications requiring high long-term stability but also suggesting potential uses in systems where phase separation is desired. dovepress.comnih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆₀H₁₀₈O₈ huanachemical.com |

| Molecular Weight | 957.5 g/mol huanachemical.comnih.gov |

| Appearance | Pale yellow to brownish viscous, oily liquid at ~25 °C atamanchemicals.comchemicalbook.com |

| HLB Value | 1.8 huanachemical.com |

| Density | ~0.956 g/mL at 25 °C atamanchemicals.com |

| Refractive Index | n20/D ~1.476 atamanchemicals.comchemicalbook.com |

| IUPAC Name | [(2R)-2-[(2R,3R,4S)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate nih.gov |

Scope and Research Objectives for Scholarly Investigation of this compound

Future scholarly investigation into this compound can be directed toward several promising areas, building upon its established properties and applications. The primary scope would be to deepen the fundamental understanding of its interfacial behavior and expand its utility in advanced material and biomedical applications.

Key Research Objectives:

Advanced Emulsion and Nano-Emulsion Dynamics:

To investigate the formation and stability of complex W/O/W (water-in-oil-in-water) double emulsions using this compound as the primary lipophilic emulsifier.

To explore the impact of combining this compound with novel hydrophilic surfactants or polymers to create highly stable nano-emulsions for targeted delivery systems. nih.gov

Interfacial Science and Rheology:

To characterize the molecular packing and interfacial film properties of this compound at oil-water interfaces under varying conditions (e.g., temperature, pH, ionic strength).

To study the rheological behavior of emulsions stabilized with this compound to understand and control the texture and flow properties of formulated products.

Biomaterials and Pharmaceutical Formulations:

To systematically evaluate the performance of this compound in the formulation of biodegradable nanoparticles and microcapsules for the controlled release of both hydrophobic and hydrophilic active agents. taylorandfrancis.com

To research its potential in stabilizing biopharmaceutical products, particularly in non-aqueous or low-water formulations where protein aggregation is a concern. atamanchemicals.com

Sustainable Chemistry and Synthesis:

To develop more sustainable and efficient catalytic processes for the synthesis of this compound, focusing on renewable feedstocks and minimizing by-product formation.

To investigate the biodegradability and environmental fate of this compound in various ecosystems to support its application in "green" formulations.

These research objectives aim to leverage the unique lipophilic nature of this compound, pushing the boundaries of its application from conventional formulations to more sophisticated and high-performance systems.

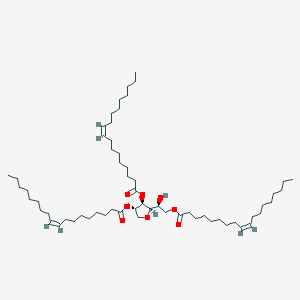

Structure

2D Structure

Properties

Molecular Formula |

C60H108O8 |

|---|---|

Molecular Weight |

957.5 g/mol |

IUPAC Name |

[(2S)-2-[(2R,3R,4S)-3,4-bis[[(Z)-octadec-9-enoyl]oxy]oxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-52-54(61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-66-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55-,59+,60+/m0/s1 |

InChI Key |

ZBNRGEMZNWHCGA-SZOQPXBYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Sorbitane Trioleate

Esterification Pathways for Sorbitan (B8754009) Esters

Sorbitane esters, a significant class of non-ionic surfactants, are primarily synthesized through the esterification of sorbitan (the dehydrated form of sorbitol) with fatty acids. The resulting esters, including sorbitane trioleate, are complex mixtures rather than single compounds. researchgate.net The synthesis can be broadly categorized into two main pathways: a one-step direct esterification and a two-step process involving the initial dehydration of sorbitol followed by esterification. researchgate.netbtsjournals.com

Synthesis of this compound from Sorbitol and Oleic Acid

The production of this compound involves the chemical reaction between sorbitol and oleic acid. huanachemical.com This process can be carried out using a one-step or a two-step method.

In the one-step synthesis , sorbitol and oleic acid are reacted directly in the presence of a catalyst at elevated temperatures. google.com During this process, the intramolecular dehydration of sorbitol to form sorbitan and the esterification with oleic acid occur simultaneously. google.com

The two-step synthesis first involves the dehydration of sorbitol to produce sorbitan. researchgate.netbtsjournals.com This is typically achieved by heating sorbitol, often in the presence of an acid catalyst like phosphoric acid, under vacuum. researchgate.netscribd.com The optimal conditions for this dehydration step are crucial to control the degree of water loss and the formation of desired sorbitan isomers (e.g., 1,4-sorbitan). btsjournals.comresearchgate.net Following dehydration, the resulting sorbitan is then esterified with oleic acid, usually in the presence of an alkaline catalyst such as sodium hydroxide, to yield this compound. researchgate.netscribd.com

A typical laboratory or industrial scale synthesis involves charging a reactor with sorbitol and oleic acid. For instance, a molar ratio of 1 mole of sorbitol to 3 moles of oleic acid is used for producing this compound. biointerfaceresearch.com The reaction is then heated to temperatures ranging from 180°C to 230°C. google.comgoogle.com The process is monitored by measuring the acid value of the reaction mixture, with the reaction considered complete when the acid value drops to a specified level. google.com

Comparative Analysis of Synthetic Routes and Reaction Conditions

The choice between the one-step and two-step synthesis methods for this compound involves a trade-off between process simplicity and product quality.

The one-step direct esterification is a simpler process but can lead to a more complex and less uniform product mixture. google.com The simultaneous dehydration and esterification reactions can result in the formation of various by-products. btsjournals.com

The two-step method , involving etherification followed by esterification, is often considered more economical and feasible for producing a higher quality product. btsjournals.com This route allows for better control over the reaction, resulting in fewer impurities and a lighter-colored product. btsjournals.com The initial dehydration of sorbitol to sorbitan can be optimized to produce a more consistent starting material for the subsequent esterification step. btsjournals.com For example, using an acid catalyst for dehydration and an alkaline catalyst for esterification allows for more specific control over each reaction stage. researchgate.netscribd.com

Enzymatic synthesis represents an alternative route that can be performed under milder conditions. While not as common for this compound specifically, lipase-catalyzed esterification of sorbitol with fatty acids has been explored, offering potential for higher selectivity and reduced by-product formation. researchgate.net

A comparison of key parameters for different synthetic approaches is presented in the table below.

| Synthetic Route | Key Advantages | Key Disadvantages | Typical Catalysts | Typical Temperature Range (°C) |

| One-Step Direct Esterification | Simpler process | More by-products, less uniform product | Alkaline (e.g., NaOH) or Neutral | 210-230 google.com |

| Two-Step (Etherification-Esterification) | Fewer impurities, lighter color, better process control | More complex process | Acid (e.g., H₃PO₄) for dehydration, Alkaline (e.g., NaOH) for esterification | Dehydration: ~180, Esterification: ~220 researchgate.net |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity | Higher catalyst cost, slower reaction rates | Lipases | Lower temperatures (e.g., 40-60) |

Post-synthesis Modification and Derivatization Studies

This compound can be chemically modified to alter its properties for specific applications. The most significant derivatization is ethoxylation, which transforms the lipophilic this compound into a more hydrophilic substance.

Ethoxylation Processes for Polyoxyethylene this compound (Polysorbate 85)

Polyoxyethylene this compound, commonly known as Polysorbate 85, is produced by the ethoxylation of this compound. atamankimya.com This process involves reacting this compound with ethylene (B1197577) oxide in the presence of a catalyst, typically under controlled temperature and pressure. atamankimya.com The addition of ethylene oxide molecules to the hydroxyl groups of the sorbitan ring results in the formation of polyoxyethylene chains. atamankimya.com

The degree of ethoxylation, which is the number of ethylene oxide units added per mole of this compound, is a critical parameter that is carefully controlled during the synthesis. atamanchemicals.com This control is essential as it directly influences the final properties of the Polysorbate 85, particularly its hydrophilic-lipophilic balance (HLB). atamanchemicals.com For Polysorbate 85, approximately 20 moles of ethylene oxide are typically added for each mole of sorbitan. rsc.org

Impact of Derivatization on Amphiphilic Characteristics and Research Implications

The ethoxylation of this compound has a profound impact on its amphiphilic (surface-active) properties. This compound itself is a lipophilic (oil-loving) molecule with a low HLB value of 1.8, making it suitable as a water-in-oil (W/O) emulsifier. huanachemical.com

The addition of hydrophilic polyoxyethylene chains during ethoxylation significantly increases the HLB value of the molecule. Polysorbate 85 has an HLB value of around 15-16, indicating a much more hydrophilic character. atamanchemicals.com This transformation makes Polysorbate 85 an effective oil-in-water (O/W) emulsifier. crimolara.pt The ability to control the degree of ethoxylation allows for the fine-tuning of the HLB value to suit various applications. google.com

The change in amphiphilic characteristics has significant research implications, particularly in pharmaceuticals and material science. The increased water solubility of Polysorbate 85 enhances its utility in aqueous formulations. atamanchemicals.com In drug delivery, Polysorbate 85 is used to improve the solubility and bioavailability of poorly water-soluble drugs by forming micelles or stabilizing nanoemulsions. atamanchemicals.comatamanchemicals.com Its ability to interact with other surfactants and polymers can lead to synergistic effects, creating more stable and effective delivery systems. researchgate.net Research has also shown that the degree of ethoxylation influences the self-assembly of these surfactants and their interactions with proteins and other biological molecules, which is crucial for the development of advanced drug delivery systems and other nanotechnological applications. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization of Sorbitane Trioleate

Chromatographic Techniques for Compositional Heterogeneity Analysis

The complex nature of sorbitan (B8754009) esters, which are mixtures rather than single compounds, requires powerful separation techniques to analyze their compositional makeup. worktribe.comresearchgate.net Chromatography, in its various forms, stands as a primary tool for separating and quantifying the different components within a sorbitane trioleate sample. worktribe.comkemdikbud.go.id

High-Performance Liquid Chromatography (HPLC) for Sorbitan Ester Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sorbitan esters. worktribe.com Reversed-phase HPLC, in particular, has proven effective for separating these complex mixtures. researchgate.net An established method utilizes a C18 column to separate sorbitan esters into fractions of mono-, di-, tri-, and tetraesters. researchgate.net

The mobile phase composition is a critical parameter that influences the accuracy and reliability of the quantification. researchgate.net For instance, a gradient elution with a mobile phase consisting of isopropanol (B130326) and water can be employed. researchgate.net The use of an Evaporative Light Scattering Detector (ELSD) is often preferred as many surfactants, including this compound, lack a UV chromophore, making detection by traditional UV detectors challenging. worktribe.comthermofisher.com

Research has demonstrated the successful separation of various sorbitan esters, including sorbitan trioleate (also known as Span 85), using HPLC. thermofisher.com The chromatograms reveal not only the separation of subcomponents within a single sorbitan ester but also distinguish between different types, such as sorbitan monooleate (Span 80) and sorbitan trioleate, with the latter eluting later due to its higher oleate (B1233923) content. thermofisher.com

Table 1: HPLC Method Parameters for Sorbitan Ester Analysis

| Parameter | Details | Reference |

|---|---|---|

| Column | C18 reversed-phase | researchgate.net |

| Mobile Phase | Isopropanol/water gradient | researchgate.net |

| Detector | Evaporative Light Scattering Detector (ELSD) | worktribe.comthermofisher.com |

| Sample Preparation | Dissolved in isopropanol | thermofisher.com |

Supercritical Fluid Chromatography (SFC) in this compound Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and rapid technique for the analysis of sorbitan esters, offering advantages over traditional HPLC. researchgate.netresearchgate.net Capillary SFC, in particular, provides high separation efficiency and can handle high molecular weight sorbitan polyesters. researchgate.net This method can separate sorbitan esters into distinct groups: starting materials, monoesters, diesters, triesters, and tetraesters, with each group containing multiple isomeric peaks. researchgate.net

The mobile phase in SFC is typically supercritical carbon dioxide, often used with a co-solvent. researchgate.net The separation can be optimized by adjusting parameters such as temperature and pressure. researchgate.netnih.gov Flame Ionization Detection (FID) is commonly used with SFC for the analysis of these compounds. kemdikbud.go.idresearchgate.net

A key advantage of SFC is its ability to provide detailed quantitative distribution of the different ester groups. researchgate.net This information is valuable for understanding the physicochemical properties of the surfactant mixture. researchgate.net Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) coupled with mass spectrometry (MS) has been shown to be a simple, novel, and efficient tool for analyzing complex mixtures like polysorbate 80, which contains sorbitan trioleate among other components. nih.govlcms.cz

Table 2: Comparison of Analytical Techniques for Sorbitan Esters

| Technique | Advantages | Limitations | Reference |

|---|---|---|---|

| HPLC | Well-established, good for quantification of ester groups. | May have limitations with high molecular weight polyesters. | researchgate.netresearchgate.net |

| SFC | High efficiency, rapid analysis, suitable for high molecular weight components. | Requires specialized equipment. | researchgate.netresearchgate.net |

Thin-Layer Chromatography (TLC) for Purity Assessment and Eluent Selection in Research

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique widely used for the qualitative assessment of compound purity and for screening mobile phases for other chromatographic methods like HPLC. nih.govualberta.ca For sorbitan esters, TLC can provide a quick visual confirmation of the presence of different components and potential impurities. researchgate.net

The separation in TLC is based on the differential partitioning of the sample components between a stationary phase (commonly silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (eluent). ualberta.casolubilityofthings.com The choice of eluent is crucial for achieving good separation. chromatographytoday.com A common starting point for non-polar compounds is a mixture of hexane (B92381) and ethyl acetate. operachem.com For more complex mixtures, different solvent systems can be tested to find the optimal separation conditions. worktribe.com

In the context of sorbitan trioleate research, TLC can be used to monitor the progress of synthesis reactions or to check the purity of isolated fractions. researchgate.netuvic.ca Visualization of the separated spots on the TLC plate can be achieved using various methods, including UV light or by spraying with a reagent like concentrated sulfuric acid followed by heating. operachem.comuvic.ca For instance, a chamber with metallic iodine has been found suitable for visualizing spots during the purification of polyoxyethylene sorbitan trioleate. ugm.ac.id

Spectroscopic Investigations of Molecular Structure and Conformation

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of sorbitan esters. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the molecular framework. researchgate.net

¹H NMR spectra can confirm the presence of key structural features. For example, in polyoxyethylene sorbitan trioleate, characteristic signals include those for the methylene (B1212753) protons in the polyoxyethylene chains (around δ=3.5 ppm) and the methylene protons in the fatty acid chains (around δ=1.2 ppm). ugm.ac.id The olefinic protons of the oleate chains typically appear around δ 5.3 ppm.

¹³C NMR is particularly useful for identifying the different carbon environments within the molecule, including the sorbitan core and the fatty acid chains. researchgate.net For instance, the chemical shifts in the 60-90 ppm range can provide information about the carbon atoms in the sorbitan and isosorbide (B1672297) headgroups. researchgate.net

Table 3: Characteristic NMR Shifts for Sorbitan Esters

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | ~5.3 | Olefinic protons (-CH=CH-) | |

| ¹H | ~3.5 | Methylene protons in (OCH₂CH₂-)n | ugm.ac.id |

| ¹H | ~1.2 | Methylene protons in fatty acid CH₂ groups | ugm.ac.id |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Purity Control

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It is widely used for the characterization and purity control of sorbitan esters. ugm.ac.idkindle-tech.com

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups. The most prominent bands include:

C=O stretching: A strong absorption band around 1740 cm⁻¹, characteristic of the ester functional group.

C-O-C stretching: A band around 1100 cm⁻¹, indicating the ether linkages in the sorbitan ring and any polyoxyethylene chains.

C=C stretching: A band around 1650 cm⁻¹, corresponding to the double bonds in the oleate chains.

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicating the presence of hydroxyl groups.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of C-H bonds in the alkyl chains. frontiersin.org

FTIR can be used as a preliminary tool to assess purity by detecting the presence of unexpected peaks that might indicate impurities. kindle-tech.com For instance, the absence of a significant carboxylic acid O-H stretch (a very broad band) can indicate the completeness of the esterification reaction. While primarily a qualitative technique, under controlled conditions, FTIR can be used for quantitative analysis of specific functional groups. ucdavis.edu

Table 4: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

|---|---|---|---|

| ~1740 | Ester (C=O) | Stretching | |

| ~1100 | Ether (C-O-C) | Stretching | |

| ~1650 | Alkene (C=C) | Stretching | |

| 3200-3600 | Hydroxyl (O-H) | Stretching (broad) |

Mass Spectrometry (MS and MSn) for Oligomer and Impurity Profiling in this compound Samples

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable technique for the detailed characterization of complex surfactant samples like commercial this compound. resolvemass.ca Due to the manufacturing process, which involves the esterification of sorbitol and its anhydrides (sorbitans and isosorbide) with oleic acid, the final product is not a single chemical entity but a complex mixture of oligomers and impurities. cir-safety.org Tandem mass spectrometry (MS/MS or MSn) provides an additional layer of structural confirmation by allowing for the fragmentation of selected ions to yield structurally informative product ions. uakron.edu

The primary application of MS in this context is the profiling of oligomeric species. This compound samples inherently contain a distribution of related compounds, including sorbitan monooleate, dioleate, and tetraoleate, alongside the target trioleate. These species differ in their degree of esterification. LC-MS can separate these different classes of esters, and the mass spectrometer detects them, often as adducts with ions like ammonium (B1175870) (NH4+) or sodium (Na+). oup.com For example, analysis of the related polysorbate 85 (ethoxylated sorbitan oleate) using LC-MS has successfully identified and separated sorbitan monooleate, dioleate, and trioleate clusters. tuwien.at

Impurity profiling is another critical application. Impurities can arise from the starting materials or side reactions. MS can identify the presence of esters formed from other fatty acids (e.g., palmitic, stearic, linoleic acids) that were present in the oleic acid feedstock. Furthermore, the dehydration of sorbitol can yield not only sorbitan but also isosorbide, leading to the formation of isosorbide esters as significant by-products. oup.comresearchgate.net MS and MSn can differentiate these impurities from the main sorbitan oleate components, providing a comprehensive profile of the sample's composition. resolvemass.ca

Table 1: Species Identifiable in this compound Samples by MS and MSn

| Component Type | Specific Examples | Significance |

| Target Oligomer | This compound | The primary component of interest. |

| Related Oligomers | Sorbitane Monooleate, Sorbitane Dioleate, Sorbitane Tetraoleate | Variations in the degree of esterification. |

| Structural Isomers | Isosorbide Trioleate | Impurity arising from the double dehydration of sorbitol. |

| Fatty Acid Impurities | Sorbitane esters of palmitic, stearic, or linoleic acid | Arise from impurities in the oleic acid raw material. |

Ion Mobility-Mass Spectrometry (IM/MS) for Isomeric and Isobaric Differentiation of Surfactant Components

Ion Mobility-Mass Spectrometry (IM/MS) is an advanced analytical technique that adds another dimension of separation to conventional mass spectrometry. polyu.edu.hk It separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge, which collectively determine their mobility through a drift gas under the influence of an electric field. uakron.edupolyu.edu.hk This separation, based on the ion's collision cross-section (CCS), is particularly powerful for differentiating isomeric and isobaric species that are indistinguishable by MS alone. nih.gov

In the analysis of this compound, IM/MS is uniquely suited to resolve key structural ambiguities. A primary challenge is the differentiation of sorbitan esters from their isosorbide ester isomers. Sorbitan and isosorbide are isomers formed from the dehydration of sorbitol, but they have different ring structures. Consequently, a sorbitan trioleate molecule and an isosorbide trioleate molecule have the same mass (and are thus isobaric) but different three-dimensional shapes. IM/MS can separate these isobars based on their different drift times, allowing for their individual detection and characterization. uakron.edu

Research on related nonionic surfactants has demonstrated the power of this technique. Studies on polysorbate 85, which includes trioleate species, have shown that IM/MS can disperse the complex mixture of oligomers by charge and CCS. researchgate.net This allows for the separation of species with the same mass but different architectures, such as those with a sorbitan versus an isosorbide core. uakron.eduresearchgate.net This capability provides a much clearer and more detailed picture of the sample's isomeric and isobaric complexity than what is achievable with MS alone, making it ideal for a qualitative survey of sample composition and the identification of subtle impurities or byproducts. researchgate.net

Table 2: Differentiable Isomers and Isobars in this compound Analysis by IM/MS

| Pair Type | Example Species 1 | Example Species 2 | Basis of Separation |

| Structural Isobars | This compound | Isosorbide Trioleate | Different core ring structure leads to different shape and collision cross-section. |

| Positional Isomers | Sorbitan esterified at positions 2, 3, 5 | Sorbitan esterified at positions 3, 5, 6 | Different attachment points of the oleate chains can lead to distinct conformations and mobilities. |

| Geometric Isomers | Sorbitane tri(cis-oleate) | Sorbitane tri(trans-oleate) | Different geometry (cis vs. trans) of the fatty acid double bond affects the overall molecular shape. |

Thermal Analysis Techniques for Phase Transitions and Stability Research

Thermogravimetric Analysis (TGA) in Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This method is fundamental for assessing the thermal stability and decomposition profile of materials like this compound. xrfscientific.com The analysis provides critical data on the temperatures at which the material begins to degrade, the kinetics of decomposition, and the amount of residual mass. xrfscientific.commdpi.com

When a this compound sample is heated in a TGA instrument, a plot of mass versus temperature (a thermogram) is generated. The initial mass remains stable until the onset temperature of decomposition, where a significant loss of mass begins due to the breaking of chemical bonds. tainstruments.com The shape of the TGA curve can reveal whether the decomposition occurs in a single step or multiple steps. For a complex molecule like this compound, one might observe distinct degradation stages corresponding to the loss of the oleate chains followed by the decomposition of the sorbitan core.

The atmosphere used during the analysis (e.g., inert like nitrogen, or oxidative like air) has a profound impact on the decomposition mechanism and temperatures. xrfscientific.com In a nitrogen atmosphere, the process is pyrolysis, while in air, it is oxidative degradation, which typically occurs at lower temperatures. tainstruments.com TGA data is crucial for determining the upper temperature limit for the storage and application of this compound. Research on lubricants containing sorbitan trioleate has utilized TGA to characterize the thermal stability of the formulation. researchgate.net

Table 3: Representative TGA Data for this compound

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) | Interpretation |

| Onset of Decomposition (T_onset) | ~320 °C | ~280 °C | The temperature at which significant mass loss begins. Lower in air due to oxidative degradation. |

| Temperature of Max Decomposition Rate (T_peak) | ~380 °C | ~350 °C | The temperature at which the rate of mass loss is highest. |

| Residual Mass @ 600 °C | ~2% | <1% | The amount of non-volatile residue (char) remaining after decomposition. |

(Note: Data are illustrative and can vary based on sample purity and experimental conditions.)

Differential Scanning Calorimetry (DSC) for Mesogenic Phase Temperature Ranges

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal transitions of a material. abo.fi It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This allows for the detection of transitions such as melting (solid to liquid), crystallization (liquid to solid), and more subtle transitions between different ordered phases, known as liquid crystalline or mesogenic phases. researchgate.net

Surfactants like this compound are amphiphilic molecules that can self-assemble into ordered structures. Depending on temperature and concentration, they may exhibit thermotropic liquid crystalline behavior, forming mesophases (e.g., lamellar, hexagonal, or cubic) that are intermediate between a true crystalline solid and an isotropic liquid. frontiersin.org These phase transitions involve changes in enthalpy (ΔH), which are detected by DSC as peaks (endothermic or exothermic) on the thermogram. mdpi.com

A DSC scan of this compound would reveal its melting point and potentially other peaks corresponding to the formation or disruption of mesogenic structures. researchgate.net The temperatures of these peaks define the stability range of each phase. jetir.org By analyzing the associated enthalpy changes, one can gain insight into the molecular ordering and interaction energies within these phases. frontiersin.org This information is vital for applications where the phase behavior of the surfactant is critical, such as in emulsions and formulations where viscosity and stability are temperature-dependent.

Table 4: Hypothetical DSC Thermal Events for this compound

| Transition | Transition Temperature (T) | Enthalpy (ΔH) | Description |

| Glass Transition (T_g) | ~ -25 °C | N/A (Step change in heat capacity) | Transition from a rigid, glassy state to a more rubbery, amorphous state. |

| Crystallization (T_c) | ~ 5 °C | Exothermic | The ordering of molecules from a liquid or amorphous state into a crystalline lattice upon cooling. |

| Melting (T_m) | ~ 15 °C | Endothermic | Transition from a crystalline solid to an isotropic liquid upon heating. |

| Mesophase Transition (T_meso) | ~ 45 °C | Endothermic | Transition from one ordered liquid crystalline phase to another or to the isotropic liquid state. |

(Note: These values are illustrative examples of transitions that could be observed for a surfactant of this type.)

Surface Morphological Characterization Methods

Scanning Electron Microscopy (SEM) for Interfacial Film Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. It is widely used to visualize the microstructure of materials at the micrometer to nanometer scale. For this compound, SEM is not used to image the molecule itself, but rather the larger structures it helps to form, such as interfacial films, emulsion droplets, or the porous architecture of stabilized materials.

A key application of this compound is as a surfactant and emulsifier, where it adsorbs at the interface between two immiscible phases (e.g., oil and water) or a liquid and a solid. SEM can provide direct visual evidence of the morphology of these interfaces. For instance, in corrosion inhibition studies, a derivative of polyoxyethylene sorbitan trioleate was used to protect carbon steel. researchgate.net SEM analysis showed that the metal surface treated with the inhibitor was significantly smoother and more polished compared to the corroded, untreated surface, demonstrating the formation of a protective film. researchgate.net

In materials science, sorbitan esters are used to stabilize high internal phase emulsions (HIPEs), which can be polymerized to create porous materials (polyHIPEs). SEM is the standard method to characterize the resulting pore morphology, including pore size, interconnectivity, and the structure of the pore walls. rsc.org Studies have shown how the presence and concentration of surfactants influence the final porous structure of the material. rsc.org Similarly, when used in membrane fabrication, SEM can be used to examine the cross-sectional morphology of the membrane, revealing how additives like sorbitan trioleate affect its structure. researchgate.net

Table 5: Applications of SEM in the Characterization of this compound-Containing Systems

| Application Area | System Studied | Information Obtained via SEM |

| Corrosion Inhibition | Protective film on metal surface | Visualization of surface smoothness and integrity, confirming the presence of a protective layer. researchgate.net |

| Emulsion Science | Oil-in-water or water-in-oil emulsions | Imaging of droplet size, shape, and distribution; characterization of the interfacial film structure. |

| Materials Science | Porous polymers (polyHIPEs) | Characterization of pore diameter, pore size distribution, and surface texture of the polymer matrix. rsc.org |

| Membrane Technology | Polymer membranes | Analysis of surface and cross-sectional morphology, including pore structure and density. researchgate.net |

Raman Spectroscopy for Tribofilm Analysis

Raman spectroscopy is a powerful non-destructive analytical technique utilized to investigate the chemical composition and molecular structure of tribofilms formed on sliding surfaces. mdpi.comazonano.com This method provides detailed information on the vibrational modes of molecules, allowing for the identification of specific chemical bonds and compounds present within the thin films generated during tribological processes. mdpi.commdpi.com In the context of lubricant additives, Raman spectroscopy can elucidate the chemical transformations that occur under the high pressure and temperature conditions of a frictional contact, revealing the nature of the protective layers that reduce friction and wear. mdpi.commdpi.com

While this compound is primarily recognized for its role as a surfactant and corrosion inhibitor in lubricant formulations, its direct contribution to and the specific chemical nature of the tribofilms it may form have been subjects of scientific inquiry. spectrumchemical.com Research into lubricants containing this compound alongside other additives has utilized Raman spectroscopy to characterize the resulting surface films. However, these studies often focus on the more traditionally recognized anti-wear components.

For instance, in formulations containing carbon-based nanoparticles and Sorbitan Trioleate as a dispersant, Raman analysis is a key method to confirm the nature of the carbon-rich tribofilm. mdpi.com The technique is adept at identifying the characteristic D and G bands of carbonaceous materials, which indicate the presence of disordered and graphitic carbon structures, respectively, on the wear track. mdpi.comresearchgate.net The formation of such a carbon-based film is believed to be a primary mechanism for friction and wear reduction in these lubricants. mdpi.com

Similarly, studies involving boric acid as an anti-wear additive, with Sorbitan Trioleate used to improve its dispersion, have employed Raman microscopy to examine the chemistry of the wear surfaces. researchgate.net In such cases, the analysis would typically target the identification of boron-containing species within the tribofilm, such as boric acid decomposition products. researchgate.net

Although direct and detailed Raman spectral data specifically isolating the tribochemical reaction products of Sorbitan Trioleate itself are not extensively detailed in publicly available research, it is understood that the ester and long alkyl chain structures of the molecule could undergo thermal and catalytic decomposition under tribological stress. The potential degradation products could contribute to the formation of an organic boundary film. The analysis of such a film would be complex, but Raman spectroscopy remains a important tool for such investigations.

For a comprehensive understanding, the table below outlines the typical Raman band assignments for long-chain esters and hydrocarbon chains, which are the primary constituents of Sorbitan Trioleate. The presence of these or shifted versions of these bands in a tribofilm could indicate the contribution of Sorbitan Trioleate to the boundary lubrication layer.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Corresponding Functional Group |

| ~1060-1130 | C-C Stretching | Alkyl Chain |

| ~1296 | CH₂ Twisting | Alkyl Chain |

| ~1440 | CH₂ Scissoring | Alkyl Chain |

| ~1655 | C=C Stretching | Unsaturated Alkyl Chain (Oleate) |

| ~1740 | C=O Stretching | Ester Group |

| ~2850 | Symmetric CH₂ Stretching | Alkyl Chain |

| ~2890 | Symmetric CH₃ Stretching | Alkyl Chain |

| ~2930 | Asymmetric CH₂ Stretching | Alkyl Chain |

| ~3010 | =C-H Stretching | Unsaturated Alkyl Chain (Oleate) |

This table represents general vibrational modes for the functional groups found in Sorbitan Trioleate and is based on established spectroscopic principles. Specific peak positions in a tribofilm may shift due to chemical interactions and physical stresses.

Future research employing in-situ Raman spectroscopy during tribological testing of lubricants containing Sorbitan Trioleate as the primary additive could provide more definitive insights into its role in tribofilm formation and the specific chemical species involved.

Fundamental Mechanisms of Sorbitane Trioleate in Interfacial Science and Colloidal Stability

Emulsification Theories and Mechanisms

The process of creating an emulsion, a stable mixture of otherwise immiscible liquids, is governed by several theoretical frameworks. uobabylon.edu.iq These theories explain how emulsifying agents, like Sorbitane trioleate, facilitate the dispersion of one liquid phase into another. uobabylon.edu.iq Key theories include the surface tension theory, which posits that surfactants lower the interfacial tension between the two liquids, and the interfacial film theory, which suggests that the emulsifier forms a protective layer around the dispersed droplets, preventing them from coalescing. uobabylon.edu.iq

Role of this compound as a Water-in-Oil (W/O) Emulsifier

This compound is predominantly recognized for its efficacy as a water-in-oil (W/O) emulsifier. pmarketresearch.comnikkolgroup.com Its molecular structure, consisting of a hydrophilic sorbitan (B8754009) head and three long, lipophilic oleic acid tails, makes it significantly more soluble in oil than in water. researchgate.netatamanchemicals.com According to the Bancroft rule, the phase in which the emulsifier is more soluble will become the continuous phase of the emulsion. Therefore, this compound's strong lipophilic nature favors the formation of emulsions where water droplets are dispersed within a continuous oil phase. utl.pt It achieves this by positioning itself at the oil-water interface, with its lipophilic tails extending into the oil phase and its hydrophilic head oriented towards the water droplets, thereby reducing the interfacial tension and creating a stable barrier against coalescence. cosmileeurope.eucosmileeurope.eu

Influence of Hydrophile-Lipophile Balance (HLB) on Emulsion Type and Stability of this compound Systems

The Hydrophile-Lipophile Balance (HLB) is a crucial semi-empirical scale used to characterize the relative affinity of a surfactant for oil and water phases. alfa-chemistry.comconicet.gov.ar The HLB value, typically ranging from 0 to 20, indicates whether a surfactant is more hydrophilic (water-loving) or lipophilic (oil-loving). longchangextracts.com Surfactants with low HLB values (typically 3-6) are more lipophilic and are thus effective as W/O emulsifiers, while those with high HLB values (8-18) are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions. utl.ptalfa-chemistry.com

This compound has a very low HLB value, reported to be 1.8. alfa-chemistry.comlongchangextracts.com This low value confirms its strong lipophilic character and its suitability for creating stable W/O emulsions. dovepress.com The stability of an emulsion is often maximized when the HLB of the emulsifier (or a blend of emulsifiers) matches the "required HLB" of the oil phase. biomedres.usresearchgate.net While this compound alone is excellent for W/O systems, it is often blended with a high-HLB surfactant to achieve a specific intermediate HLB value required for stabilizing O/W emulsions or to fine-tune the stability of W/O emulsions. biomedres.us

Table 1: HLB Values of Common Emulsifiers

| Emulsifier | HLB Value | Emulsion Type Preference |

|---|---|---|

| This compound | 1.8 | Water-in-Oil (W/O) |

| Sorbitan monooleate | 4.3 | Water-in-Oil (W/O) |

| Sorbitan monostearate | 4.7 | Water-in-Oil (W/O) |

| Glyceryl monostearate | 3.8 | Water-in-Oil (W/O) |

| Polyoxyethylene (20) sorbitan monooleate (Polysorbate 80) | 15.0 | Oil-in-Water (O/W) |

| Polyoxyethylene (20) sorbitan trioleate (Polysorbate 85) | 11.0 | Oil-in-Water (O/W) |

This table is based on data from multiple sources. utl.ptalfa-chemistry.comlongchangextracts.comjparonline.commedmuv.com

Investigation of Nanoemulsion Formation Dynamics with this compound

Nanoemulsions are kinetically stable colloidal dispersions with droplet sizes typically in the range of 20-200 nm. nih.govzenodo.org Their formation requires significant energy input to break down larger droplets into the nano-scale. zenodo.org this compound, often in combination with other surfactants, plays a role in the formation and stabilization of these systems. dovepress.comresearchgate.net

In the context of nanoemulsions, the low HLB of this compound can be a limiting factor when formulating O/W nanoemulsions, as it may hinder the formation of a stable interfacial film around the nano-sized oil droplets. dovepress.com However, in W/O nanoemulsions, its properties are highly advantageous. Studies on water-in-diesel fuel nanoemulsions have shown that mixtures of Sorbitan monooleate and polyethoxylated Sorbitan trioleate can effectively stabilize nano-sized water droplets. researchgate.net The dynamics of nanoemulsion formation are influenced by factors such as the surfactant concentration, the oil-to-water ratio, and the energy input during emulsification. zenodo.org Spontaneous nanoemulsification, a low-energy method, can also be employed, where the diffusion of a co-solvent or co-surfactant induces turbulence and the formation of nano-sized droplets at ultra-low interfacial tension. jparonline.com

Interfacial Tension and Adsorption Phenomena

The efficacy of this compound as an emulsifier is fundamentally linked to its ability to adsorb at the oil-water interface and reduce the interfacial tension. cosmileeurope.eucosmileeurope.eu This reduction in interfacial energy facilitates the creation of a larger interfacial area, which is characteristic of emulsions with small droplet sizes. longchangextracts.com

This compound Adsorption Kinetics and Thermodynamics at Oil-Water Interfaces

The adsorption of surfactant molecules at an interface is a dynamic process. The kinetics of this process, which describe the rate at which the surfactant molecules migrate to and arrange themselves at the interface, can be studied by measuring the dynamic interfacial tension over time. nih.gov For surfactants like this compound, which are dissolved in the oil phase, the adsorption process is not solely governed by diffusion.

The thermodynamics of adsorption provide insight into the spontaneity and nature of the interaction between the surfactant and the interface. The standard Gibbs free energy of adsorption (ΔG°ads) is a key thermodynamic parameter. A negative value for ΔG°ads indicates a spontaneous adsorption process. The magnitude of this value can also suggest the type of adsorption: physisorption (driven by weaker van der Waals forces) or chemisorption (involving the formation of chemical bonds). Studies on modified polyoxyethylene sorbitan trioleate have indicated that the adsorption process can involve both physical and chemical contributions. biointerfaceresearch.com The equilibrium constant for the adsorption process (Kads) is related to the standard Gibbs free energy of adsorption and provides a measure of the surfactant's affinity for the interface. Larger values of Kads signify more efficient adsorption and, consequently, better performance as an emulsifier or stabilizer. biointerfaceresearch.com

Table 2: Thermodynamic Parameters for Surfactant Adsorption

| Parameter | Description | Significance |

|---|---|---|

| ΔG°ads (Standard Gibbs Free Energy of Adsorption) | The change in Gibbs free energy when a surfactant molecule adsorbs to an interface from the bulk phase. | A negative value indicates a spontaneous process. The magnitude can differentiate between physisorption and chemisorption. |

| Kads (Adsorption Equilibrium Constant) | The ratio of the concentration of adsorbed surfactant to the concentration in the bulk phase at equilibrium. | A large value indicates a strong affinity of the surfactant for the interface, leading to more effective interfacial tension reduction. |

| ΔH°ads (Standard Enthalpy of Adsorption) | The heat absorbed or released during the adsorption process. | Indicates whether the process is endothermic (heat is absorbed) or exothermic (heat is released). |

| ΔS°ads (Standard Entropy of Adsorption) | The change in randomness or disorder during the adsorption process. | A positive value suggests an increase in disorder, which can be a driving force for adsorption. |

This table provides a general overview of thermodynamic parameters relevant to surfactant adsorption.

Formation and Rheological Properties of Interfacial Films

The layer of this compound molecules adsorbed at the oil-water interface forms an interfacial film that possesses distinct rheological properties. acs.orgethz.ch These properties, which describe how the film deforms and flows under stress, are critical for the long-term stability of an emulsion. researchgate.net Interfacial rheology is typically characterized by two main components: interfacial shear rheology and interfacial dilatational rheology. ethz.chresearchgate.net

Interfacial shear rheology examines the film's resistance to in-plane shear forces, which is important for preventing droplet coalescence due to tangential stresses. Studies on similar water-insoluble surfactants, such as Sorbitan tristearate, have shown that the interfacial films can be viscoelastic and even brittle, fracturing at small deformations. acs.org The film's response can be characterized by dynamic shear moduli, which quantify its elastic (storage) and viscous (loss) components. acs.orgethz.ch

Interfacial dilatational rheology, on the other hand, measures the film's response to changes in interfacial area (expansion or compression). This is crucial for resisting droplet coalescence during processes that involve changes in droplet shape, such as creaming or sedimentation. The dilatational behavior of interfacial films formed by sorbitan esters has been found to be predominantly elastic. acs.org The strength and elasticity of the interfacial film formed by this compound contribute significantly to the stability of W/O emulsions by providing a robust mechanical barrier that resists rupture and prevents the dispersed water droplets from merging. researchgate.net

Surfactant-Surfactant and Surfactant-Oil Interactions at Liquid Interfaces

This compound, a non-ionic surfactant, exhibits complex interaction dynamics at liquid-liquid interfaces, primarily governed by its molecular structure. Comprising a hydrophilic sorbitan head and three lipophilic oleic acid chains, its behavior is dominated by its significant hydrophobic character. This results in a very low Hydrophilic-Lipophilic Balance (HLB) value, typically around 1.8, indicating its strong preference for the oil phase. acs.orgresearchgate.net

Research into surfactant-surfactant interactions reveals that the molecular architecture of sorbitan trioleate plays a critical role in the stability of mixed-surfactant systems. The presence of three bulky oleic acid chains on the sorbitan ring can physically hinder efficient molecular packing and interaction at the oil-water interface. acs.org In systems combining sorbitan trioleate with other surfactants, such as the more hydrophilic polysorbates, its strong affinity for oil can lead to preferential adsorption at the interface. This preferential adsorption can displace the co-surfactant, disrupting the formation of a stable, condensed interfacial film and potentially leading to emulsion instability. dovepress.comnih.gov Studies on polymer emulsions have noted that this molecular bulkiness and strong oil affinity result in "poor" packing within the interfacial film, attributed to weak surfactant-surfactant interactions. acs.org

The table below summarizes key interaction characteristics of this compound at liquid interfaces based on research findings.

| Interaction Type | Interacting Molecules | Key Findings | Research Outcome |

| Surfactant-Surfactant | This compound + Polymeric Surfactants | Bulky structure with three oleic acid chains hinders close molecular packing. acs.org | Leads to a "poorly packed" and weak interfacial film. acs.org |

| Surfactant-Surfactant | This compound + Polysorbates | Preferentially adsorbs at the interface, potentially displacing polysorbate molecules. dovepress.comnih.gov | Can cause incompatibility and lead to emulsion instability. dovepress.com |

| Surfactant-Oil | This compound + Oil Phase | Exhibits high affinity for and solubility in the oil phase due to very low HLB. acs.org | Contributes to the formation of unstable emulsions that are prone to breaking. acs.orgnih.gov |

Colloidal System Stability Principles

Mechanisms of Steric Stabilization in Emulsions and Dispersions

Steric stabilization is a fundamental mechanism by which non-ionic surfactants like sorbitan trioleate prevent the aggregation of dispersed droplets in an emulsion. nih.govycmingya.com This process involves the adsorption of surfactant molecules onto the surface of the droplets, forming a protective layer that acts as a physical or mechanical barrier. This barrier prevents the droplets from approaching each other closely enough for attractive van der Waals forces to cause irreversible aggregation or coalescence. nih.gov

In the case of sorbitan trioleate, the three long, hydrophobic oleic acid chains project outwards from the droplet surface into the continuous oil phase of a water-in-oil (W/O) emulsion. This configuration creates a complex, entangled structure in the oil phase. scribd.com This layer provides a steric (or spatial) repulsion when two droplets approach one another. The interpenetration of these protective layers is energetically unfavorable, thus maintaining the separation of the droplets and enhancing the stability of the dispersion. nih.gov

Phase Behavior Studies in Multi-component Systems involving this compound

Phase behavior studies are essential for understanding how sorbitan trioleate functions within complex formulations containing multiple components like oil, water, and co-surfactants. These studies, often visualized using pseudo-ternary phase diagrams, map the regions of stability (e.g., single-phase microemulsions) and instability (e.g., phase separation). jst.go.jpnih.gov

A concrete example of a multi-component system is the immunological adjuvant AddaVax™, which is formulated by emulsifying squalene (B77637) oil (5% v/v) and sorbitan trioleate (Span™ 85) with polysorbate 80 (0.5% w/v) in a buffered aqueous solution. thermofisher.com The stability of this system depends on the precise ratio and interactions of these components.

Other research has investigated the phase behavior of sorbitan trioleate when mixed with biopolymers like chitosan (B1678972). In these systems, the molar ratio of the components dictates the resulting morphology. For example, at certain concentrations, the mixture forms an emulsion-like solution, while at other ratios, a creaming effect is observed, indicating a transition to an unstable phase. tul.cz A study noted the onset of creaming at a 1:2 molar ratio of chitosan to sorbitan trioleate, demonstrating a boundary of phase instability. tul.cz

In contrast, studies on the ethoxylated derivative, polyoxyethylene sorbitan trioleate, show that increasing the hydrophilicity of the surfactant can significantly expand the stable single-phase region in the phase diagram. jst.go.jpnih.gov This highlights the critical role of the surfactant's chemical structure in determining the phase behavior of the multi-component system.

The table below details the composition of a system studied for its phase behavior.

| System Component | Material | Role in System | Reference |

| Surfactant 1 | Sorbitan Trioleate (Span™ 85) | Lipophilic Emulsifier (W/O) | thermofisher.com |

| Surfactant 2 | Polysorbate 80 (Tween™ 80) | Hydrophilic Emulsifier (O/W) | thermofisher.com |

| Oil Phase | Squalene | Dispersed Phase | thermofisher.com |

| Aqueous Phase | Sodium Citrate Buffer | Continuous Phase | thermofisher.com |

Factors Influencing Emulsion Coalescence and Phase Separation Mechanisms

The stability of emulsions stabilized by sorbitan trioleate is influenced by a range of intrinsic and extrinsic factors, with coalescence and phase separation being the ultimate outcomes of instability.

A primary factor is the inherent molecular properties of sorbitan trioleate, specifically its highly lipophilic nature and very low HLB value of 1.8. acs.org This makes it an effective emulsifier for W/O emulsions but renders it unsuitable for stabilizing O/W emulsions alone. In O/W systems, it fails to provide a sufficient barrier at the interface, leading to rapid coalescence and breaking, which is the complete separation of the oil and water phases. dovepress.comnih.gov Research has consistently shown that formulations containing sorbitan trioleate are prone to breaking, especially under mechanical stress like centrifugation. dovepress.comnih.gov

Inefficient packing at the interface is another significant factor. The bulky structure of sorbitan trioleate can prevent the formation of a tightly packed, rigid interfacial film, making the droplets more susceptible to rupture upon collision. acs.org This is particularly true in mixed systems where it can interfere with the packing of more effective co-surfactants. dovepress.com

Flocculation, where droplets cluster together without losing their individual integrity, is another instability mechanism observed in sorbitan trioleate systems. For instance, in açaí-based nanoemulsions stabilized with a combination of polysorbate 80 and sorbitan trioleate, flocculation was observed across all tested HLB values for the pair. peerj.com Flocculation often precedes coalescence, as it increases the proximity and contact time between droplets.

The kinetics of coalescence are also affected by the physical properties of the system, such as the viscosity of the continuous phase and the droplet volume fraction. researchgate.net

| Influencing Factor | Mechanism of Instability | Consequence | References |

| Low HLB Value (~1.8) | Strong affinity for the oil phase; insufficient stabilization of the oil-water interface in O/W systems. | Rapid emulsion breaking and complete phase separation. | acs.orgdovepress.comnih.gov |

| Inefficient Interfacial Packing | The bulky molecular structure hinders the formation of a condensed, robust interfacial film. | Weakened barrier to coalescence, leading to droplet merging. | acs.org |

| Interaction with Co-surfactants | Can displace more hydrophilic surfactants from the interface. | Destabilization of the mixed interfacial film. | dovepress.comnih.gov |

| External Stress (e.g., Centrifugation) | Accelerates droplet collision and overcomes weak repulsive forces. | Complete and rapid separation of the oil phase from the aqueous phase. | dovepress.comnih.gov |

| Droplet Aggregation | Droplets cluster together (flocculation), increasing the likelihood of coalescence. | Flocculation observed in systems with sorbitan trioleate-polysorbate blends. | peerj.com |

Advanced Applications of Sorbitane Trioleate in Diverse Scientific Fields

Polymer Science and Emulsion Polymerization

In the realm of polymer science, Sorbitane trioleate is a key component in emulsion polymerization, a process used to produce a wide range of polymers with various applications. It is particularly effective in inverse emulsion systems, where an aqueous monomer solution is dispersed in a continuous oil phase.

This compound as a Stabilizer and Nucleating Agent in Emulsion Polymerization Research

This compound primarily functions as a stabilizer in emulsion polymerization, preventing the coalescence of monomer droplets and the resulting polymer latex particles. dovepress.comacs.org Its amphiphilic nature, with a hydrophilic sorbitan (B8754009) head and three lipophilic oleate (B1233923) tails, allows it to adsorb at the oil-water interface, creating a protective barrier. acs.org In some contexts, particularly in dispersion polymerization in nonpolar media, it contributes to the stabilization of polymer particles. nih.govacs.org

The nucleation process in emulsion polymerization, the initial formation of polymer particles, can occur through several mechanisms, including micellar, homogeneous, and droplet nucleation. numberanalytics.commpg.de While not exclusively classified as a nucleating agent in the traditional sense, this compound's role in stabilizing monomer droplets is crucial for droplet nucleation, where polymerization is initiated within the monomer droplets themselves. researchgate.net In inverse emulsion polymerization of acrylamide (B121943), the stabilization of the initial water-in-oil emulsion by surfactants like this compound is a prerequisite for the polymerization process. sid.ir

Research has also explored the use of this compound-based macromolecular stabilizers for the dispersion polymerization of poly(methyl methacrylate) (PMMA) particles in nonpolar solvents. nih.govacs.org This involves synthesizing random copolymers of methyl methacrylate (B99206) (MMA) and a polymerizable form of Sorbitan trioleate, which then act as effective stabilizers for the resulting PMMA particles. nih.govacs.org

Impact on Latex Particle Characteristics and Colloidal Stability during Polymer Synthesis

In the inverse emulsion polymerization of acrylamide, the stability of the resulting polyacrylamide latex is highly dependent on the surfactant blend. acs.org Studies have shown that blends of this compound with more hydrophilic surfactants, such as its ethoxylated analog polyoxyethylene sorbitan trioleate (Polysorbate 85), are effective in creating stable inverse emulsions. sid.ir The hydrophilic-lipophilic balance (HLB) of the surfactant mixture is a critical parameter, with optimal HLB values leading to stable emulsions and influencing the final particle size. sid.ir

Research on the inverse emulsion polymerization of acrylamide using a blend of Sorbitan trioleate (Span 80) and Polysorbate 85 has demonstrated that the particle size of the resulting polyacrylamide nanoparticles can be controlled by adjusting the surfactant concentration and the HLB value of the blend. sid.ir For instance, in one study, increasing the concentration of a Sorbitan trioleate-based stabilizer in the dispersion polymerization of PMMA in a nonpolar solvent led to a decrease in the average diameter of the resulting particles.

The colloidal stability of inverse lattices is a significant challenge due to the low dielectric constant of the continuous organic phase, which renders electrostatic stabilization less effective. acs.org this compound, with its strong lipophilic character, contributes to steric stabilization, where the bulky surfactant molecules adsorbed on the particle surface prevent them from aggregating. acs.orgjrespharm.com However, studies have also indicated that an excess of a highly lipophilic surfactant like this compound can sometimes lead to decreased emulsion stability due to its strong affinity for the oil phase, which can result in less efficient packing at the interface. acs.org

| Surfactant Blend (wt% in blend) | Overall HLB | Stability Index (Slope of log G' vs. time) | Latex Particle Radius (nm) |

|---|---|---|---|

| HB-239 / Sorbitan trioleate (88:12) | ~5.1 | Low | 213 |

| HB-239 / Sorbitan trioleate (60:40) | ~4.0 | High | 245 |

| HB-239 / Sorbitan trioleate (20:80) | ~2.5 | Very High | 260 |

Note: Data adapted from a study on the stability of polyacrylamide inverse emulsions stabilized by a blend of a triblock copolymer (HB-239) and Sorbitan trioleate. acs.org A higher stability index indicates lower stability.

Nanomaterials and Self-Assembly Research

This compound and its derivatives are instrumental in the field of nanomaterials, where they are used to create and stabilize various colloidal systems and to direct the self-assembly of molecules into ordered structures.

Role in the Formation and Stabilization of Microemulsions and Nanoemulsions

This compound is widely used as a surfactant in the formulation of water-in-oil (W/O) microemulsions and nanoemulsions due to its low HLB value, which favors the formation of such systems. nih.govocl-journal.org Microemulsions are thermodynamically stable, transparent, isotropic mixtures of oil, water, and surfactant, while nanoemulsions are kinetically stable dispersions of nanoscale droplets.

In combination with its more hydrophilic ethoxylated analog, Polysorbate 85, this compound can be used to create stable oil-in-water (O/W) nanoemulsions. researchgate.net The ratio of the two surfactants can be adjusted to achieve the desired HLB value for optimal emulsification of a specific oil phase. researchgate.net The construction of pseudo-ternary phase diagrams is a common method to determine the composition ranges that lead to the formation of stable microemulsions. ocl-journal.orgjst.go.jp For instance, a study on a microemulsion system composed of polyoxyethylene sorbitan trioleate (Tween 85), ethanol (B145695), isopropyl myristate, and an aqueous saline solution showed that a large oil-rich single-phase domain could be obtained, which is advantageous for delivering lipophilic active ingredients. jst.go.jp

The stability of these emulsions is crucial for their applications. Sorbitan trioleate contributes to this stability by adsorbing at the oil-water interface, reducing interfacial tension, and providing a steric barrier against droplet coalescence.

Investigations into Colloidal Systems (e.g., Liposomes, Micelles) with this compound and its Ethoxylated Analogs

This compound and its ethoxylated counterparts are key components in the formation of various colloidal drug delivery systems, including liposomes and niosomes. atamanchemicals.comatamanchemicals.comingentaconnect.com Liposomes are vesicles composed of one or more phospholipid bilayers, while niosomes are vesicles formed from non-ionic surfactants. ingentaconnect.com

In liposomal formulations, the ethoxylated analog, Polysorbate 85, is often used to stabilize the lipid bilayers. atamanchemicals.comatamanchemicals.com It can be incorporated into the liposome (B1194612) structure to enhance its stability and prevent aggregation. atamanchemicals.comatamanchemicals.com

This compound is a fundamental component in the preparation of niosomes. ijbpas.com These vesicles can encapsulate both hydrophilic and hydrophobic compounds, making them versatile drug carriers. The properties of the niosomes, such as their size and encapsulation efficiency, are influenced by the type of non-ionic surfactant used.

The formation of micelles, which are aggregates of surfactant molecules in a solution, is another area where this compound and its derivatives are studied. In non-polar media, this compound can form inverse micelles, which have a hydrophilic core and a lipophilic exterior. researchgate.net These inverse micelles can solubilize water and polar molecules in the non-polar continuous phase. nih.gov The ethoxylated analog, Polysorbate 85, readily forms micelles in aqueous solutions and is used to solubilize poorly water-soluble substances. atamanchemicals.comatamanchemicals.com

| Colloidal System | Surfactant(s) | Key Findings | Reference |

|---|---|---|---|

| W/O Microemulsion | Polyoxyethylene sorbitan trioleate (Tween 85) | Formation of a large oil-rich single-phase domain, suitable for delivery of lipophilic compounds. | jst.go.jp |

| Niosomes | Sorbitan trioleate (Span 85) | Formation of stable vesicles for drug encapsulation. | ijbpas.com |

| Liposomes | Polyoxyethylene sorbitan trioleate (Polysorbate 85) | Acts as a stabilizer for the lipid bilayer, preventing aggregation. | atamanchemicals.comatamanchemicals.com |

| Inverse Micelles | Sorbitan trioleate | Formation of inverse micelles in non-polar solvents for solubilization of polar substances. | nih.govresearchgate.net |

Self-assembly Behavior in Solution and Liquid Crystalline Phases

The amphiphilic nature of this compound drives its self-assembly into various ordered structures in solution, including liquid crystalline phases. rsc.orgnih.gov These structures are of great interest for various applications, particularly in drug delivery.

In the presence of water, amphiphilic molecules like this compound can form different lyotropic liquid crystalline phases, such as lamellar, hexagonal, and cubic phases, depending on the concentration and temperature. nih.govrsc.org The specific phase formed is governed by the molecular geometry of the surfactant, often described by the critical packing parameter. rsc.org

Research has shown that mixtures of phospholipids (B1166683) and Sorbitan trioleate can form in situ non-lamellar liquid crystal structures upon contact with water. frontiersin.org These structures, such as inverted hexagonal (HII) and cubic phases, can provide sustained release of entrapped drugs. frontiersin.org The addition of Sorbitan trioleate to phospholipid-based formulations can induce a higher negative curvature, promoting the formation of these non-lamellar phases. frontiersin.org

The self-assembly of this compound is not limited to aqueous systems. In non-polar solvents, it can form aggregates and inverse micelles, which are crucial for its function as a stabilizer in dispersion polymerization and as a component in W/O microemulsions. dovepress.comacs.org The study of the self-assembly behavior of Sorbitan trioleate and its derivatives is essential for designing and controlling the properties of the resulting nanomaterials and delivery systems.

Formulation Science in Industrial and Agricultural Contexts

This compound, a nonionic surfactant, is valued in various industrial and agricultural applications for its ability to form stable emulsions and dispersions. Its molecular structure, featuring a hydrophilic sorbitan head and three hydrophobic oleate tails, makes it particularly effective in systems involving oils, fats, and waxes.

In the formulation of coatings, inks, and paints, achieving a uniform and stable dispersion of pigments and other solid particles within a liquid carrier is critical for product performance and appearance. This compound functions as an effective dispersing agent and stabilizer in these systems. atamankimya.comatamanchemicals.com Its primary role is to adsorb onto the surface of pigment particles, preventing them from agglomerating and settling over time. ivanhoeind.com This action is crucial for maintaining a consistent color, viscosity, and application quality of the final product. atamanchemicals.comatamanchemicals.com

Research has shown that this compound's oil solubility makes it a valuable co-emulsifier for mineral oil and other non-aqueous components in a formulation. atamanchemicals.com In pigment dispersions, it is often used in conjunction with other surfactants to create stable systems. ivanhoeind.com For instance, a patent for a pigment dispersion formulation for colorants describes using sorbitan trioleate as an emulsifier to disperse and emulsify fatty acids, like shea butter, into a water carrier. google.com This helps in creating a stable liquid colorant that can be used at the point of sale. google.com Studies have also investigated its role in eco-friendly industrial coatings. pmarketresearch.com

Table 1: Role of Sorbitan Trioleate in Pigment Dispersion Formulations

| Component | Function of Sorbitan Trioleate | Research Finding |

| Pigments | Acts as a dispersing agent and stabilizer. atamanchemicals.comatamanchemicals.com | Prevents aggregation and settling of pigment particles, ensuring color consistency. atamankimya.comivanhoeind.com |

| Fatty Acids (e.g., Shea Butter) | Functions as an emulsifier. google.com | Disperses and emulsifies the fatty acids into the water-based carrier. google.com |

| Mineral Oil | Serves as a coupling agent and co-emulsifier. atamanchemicals.com | Its oil solubility makes it highly effective for coupling mineral oil in formulations. atamanchemicals.com |

This compound is extensively utilized for its emulsification properties in the formulation of industrial lubricants and metalworking fluids (MWFs). atamanchemicals.com These fluids are often required to be stable emulsions, typically of oil in water, to provide both lubrication and cooling during machining processes. lubricant-world.com this compound's efficacy lies in its ability to reduce the interfacial tension between oil and water, facilitating the formation of fine, stable droplets. atamanchemicals.comatamanchemicals.com This enhances the performance of cutting fluids and other metalworking lubricants by ensuring the uniform delivery of the oil phase to the cutting zone. atamankimya.comatamanchemicals.com

Studies on MWF emulsion stability have investigated the relationship between base oil type, emulsifier selection, and water hardness. stle.org In one such study, sorbitan esters were key components in formulating emulsions with different base oils (naphthenic, Group I, Group II). lubricant-world.comstle.org The results indicated that the stability of the resulting emulsion is intimately linked to the properties of the base oil and the Hydrophile-Lipophile Balance (HLB) of the emulsifier package. stle.org Sorbitan trioleate, with its low HLB value (around 1.8), is particularly suited for creating water-in-oil emulsions or acting as a co-emulsifier in oil-in-water systems. ivanhoeind.com Its use in lubricants and rust-preventive oils is also attributed to its corrosion inhibition properties. atamanchemicals.com

Table 2: Emulsifier Performance in Metalworking Fluid Stability Study

| Base Oil Type | Emulsifier System Component | Observation on Emulsion Stability |

| Naphthenic (T 22) | Sorbitan Monooleate (HLB 4.3) & Polyethylene glycol sorbitan monooleate (HLB 15) | Naphthenic base oil emulsions displayed the highest stability in the study. lubricant-world.com |

| Group I (SN 100) | Sorbitan Monooleate (HLB 4.3) & Polyethylene glycol sorbitan monooleate (HLB 15) | Stability is dependent on the HLB of the emulsifier blend and water hardness. stle.org |

| Group II (HP 4) | Sorbitan Monooleate (HLB 4.3) & Polyethylene glycol sorbitan monooleate (HLB 15) | Performance is influenced by the solvency of the base oil. stle.org |